molecular formula C14H18N2O3 B11857223 2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid

2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid

Cat. No.: B11857223
M. Wt: 262.30 g/mol
InChI Key: HSWKLXDJUDIUHW-UHFFFAOYSA-N
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Description

2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, automated control systems, and stringent quality control measures to ensure consistent product quality. The process may also be optimized for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

2-Acetamido-3-(1-methylindolin-5-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylindolin moiety differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potential .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

2-acetamido-3-(1-methyl-2,3-dihydroindol-5-yl)propanoic acid

InChI

InChI=1S/C14H18N2O3/c1-9(17)15-12(14(18)19)8-10-3-4-13-11(7-10)5-6-16(13)2/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

HSWKLXDJUDIUHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC2=C(C=C1)N(CC2)C)C(=O)O

Origin of Product

United States

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